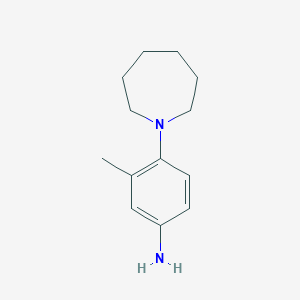

4-(Azepan-1-yl)-3-methylaniline

Description

Significance of Aniline (B41778) Derivatives in Chemical Research

Aniline, a primary aromatic amine, and its derivatives are fundamental building blocks in modern organic chemistry. masterorganicchemistry.com The presence of an amino group attached to a benzene (B151609) ring makes these compounds highly versatile precursors for a vast array of more complex molecules. masterorganicchemistry.comijrpr.com Their significance is underscored by their widespread use in numerous industrial sectors, including the synthesis of polymers, agrochemicals, and, most notably, pharmaceuticals. ijrpr.com Many drugs contain an aniline or a substituted aniline moiety, which can be crucial for their biological activity. researchgate.net The amino group can participate in various chemical reactions, such as diazotization and electrophilic aromatic substitution, allowing for the introduction of diverse functional groups onto the aromatic ring. masterorganicchemistry.com

Role of Azepane Scaffolds in Organic Synthesis

Azepane, a seven-membered saturated heterocycle containing a nitrogen atom, is another scaffold of significant interest in organic synthesis and medicinal chemistry. nih.gov This structural motif is found in a variety of natural products and pharmacologically active compounds. nih.gov The three-dimensional structure and conformational flexibility of the azepane ring are often key to the biological activity of the molecules that contain it. nih.gov Consequently, the development of synthetic methods to create functionalized azepanes is an active area of research. benthamscience.com Azepane derivatives have been investigated for a wide range of therapeutic applications, including as anti-cancer, anti-inflammatory, and antimicrobial agents. nih.govbenthamscience.com

Contextualization of 4-(Azepan-1-yl)-3-methylaniline within Aromatic Amine and Heterocyclic Chemistry

This compound combines the features of both a substituted aniline and an azepane. The molecule consists of a 3-methylaniline (m-toluidine) core, where the azepane ring is attached at the 4-position of the benzene ring. This unique combination of a planar, electron-rich aromatic amine system with a flexible, saturated heterocyclic ring suggests a rich and complex chemical character. The interplay between the electronic effects of the amino and methyl groups on the aniline ring and the steric and conformational properties of the azepane moiety makes this compound an interesting subject for chemical synthesis and investigation.

Structure

3D Structure

Properties

IUPAC Name |

4-(azepan-1-yl)-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11-10-12(14)6-7-13(11)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEQNDCOLFPMQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2CCCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Azepan 1 Yl 3 Methylaniline

Direct Synthetic Routes to 4-(Azepan-1-yl)-3-methylaniline

Direct synthetic routes aim to construct the target molecule in a minimal number of steps, often by forming the key carbon-nitrogen bond as a final or near-final step.

Reductive Amination Strategies for the Azepane Moiety

Reductive amination is a versatile method for the formation of amines from carbonyl compounds. However, in the context of synthesizing aryl amines such as this compound, this method is not a direct route to forming the bond to the aromatic ring. Reductive amination is typically employed for the alkylation of amines and is not suitable for the direct arylation of an amine with a ketone or aldehyde on the aromatic ring.

Aromatic Nucleophilic Substitution Approaches for the Aniline (B41778) Core

Aromatic nucleophilic substitution (SNA_r) offers a plausible and direct route to this compound, particularly through the reaction of a suitably activated halo-nitrobenzene with azepane. A key precursor, 1-(3-methyl-4-nitrophenyl)azepane (B8026709), is commercially available, suggesting its synthesis via an S_NAr reaction is a viable industrial method. vibrantpharma.com This reaction would involve the displacement of a halide (commonly fluorine or chlorine) from an aromatic ring that is activated by a strong electron-withdrawing group, such as a nitro group, at the ortho or para position.

A probable synthetic pathway involves the reaction of 4-fluoro-2-nitrotoluene (B1294404) with azepane. The fluorine atom is an excellent leaving group in S_NAr reactions, and the para-nitro group provides the necessary activation for the nucleophilic attack by the secondary amine, azepane. nih.govnih.gov

Table 1: Plausible Reaction Conditions for the Synthesis of 1-(3-methyl-4-nitrophenyl)azepane via S_NAr

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature (°C) |

| 4-Fluoro-2-nitrotoluene | Azepane | DMF | K₂CO₃ | 80-100 |

| 4-Chloro-2-nitrotoluene | Azepane | DMSO | Et₃N | 100-120 |

This table presents plausible conditions based on general principles of nucleophilic aromatic substitution. nih.gov

Cross-Coupling Reactions for Carbon-Nitrogen Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds and represents a highly effective method for the synthesis of aryl amines. nih.govchemspider.com This approach could be employed to directly synthesize this compound by coupling azepane with a suitable 4-halo-3-methylaniline derivative.

The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. nih.gov

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| 4-Bromo-3-methylaniline | Azepane | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 |

| 4-Chloro-3-methylaniline | Azepane | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 100-120 |

This table illustrates typical conditions for Buchwald-Hartwig amination reactions and are plausible for the synthesis of the target compound. nih.govchemspider.com

Reductive Transformations of Precursors (e.g., Nitro Reduction)

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and is the most probable final step in the synthesis of this compound, given the commercial availability of 1-(3-methyl-4-nitrophenyl)azepane. vibrantpharma.com This reduction can be achieved using various methods, including catalytic hydrogenation or chemical reduction.

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel under a hydrogen atmosphere is a common and efficient method. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acidic medium, can also be employed.

Indirect and Multi-Step Synthesis Pathways

Indirect routes involve the construction of a more complex scaffold which is then modified to yield the target compound.

Functionalization of Pre-existing Aniline Scaffolds

An alternative multi-step approach could begin with a pre-existing aniline derivative that is subsequently functionalized. For instance, a protected 3-methylaniline could undergo halogenation at the 4-position, followed by a Buchwald-Hartwig amination with azepane, and finally deprotection to yield the desired product. However, this route is generally less efficient than the direct methods described above.

A more novel, albeit less conventional, approach involves the dearomative ring expansion of nitroarenes. Recent research has shown that nitroarenes can be converted into seven-membered azepane rings through a photochemical process. manchester.ac.uknih.gov This strategy could potentially be adapted to synthesize polysubstituted azepanes from simple nitroarenes in a two-step process involving photochemical ring expansion followed by hydrogenolysis. manchester.ac.uknih.gov

Ring-Closing Strategies for Azepane Formation on Aniline Derivatives

The formation of the azepane ring is a key challenge in the synthesis of this and related compounds, often hindered by slow cyclization kinetics. nih.gov Various methods have been developed to construct this seven-membered azacycle. nih.gov

Classical methods for synthesizing azepane derivatives include Brønsted or Lewis acid-mediated cyclizations, atom-transfer radical cyclization, cycloadditions, conjugate addition cyclizations, and ring expansions of smaller rings like cyclopropanes, aziridines, and azetidines. researchgate.net Ring-closing metathesis (RCM) has also emerged as a powerful tool for the synthesis of azepane derivatives. researchgate.netrsc.org For instance, a divergent approach using RCM as the key step has been successfully employed for the synthesis of trihydroxyazepane. rsc.org

More recently, a straightforward synthesis of optically active [b]-annulated azepane scaffolds has been developed via olefin cross-metathesis followed by exhaustive hydrogenation. chemistryviews.org This method starts with optically active, cyclic α-allyl-β-oxoesters, which undergo ruthenium-catalyzed cross-metathesis. This is followed by a palladium-catalyzed hydrogenation and reductive amination to yield the annulated azepanes. chemistryviews.org Another innovative strategy involves the photochemical dearomative ring expansion of nitroarenes to form complex azepanes from simple starting materials. nih.gov This process, mediated by blue light at room temperature, transforms a six-membered benzene (B151609) ring into a seven-membered ring system, which can then be hydrogenated to the corresponding azepane. nih.gov

C-F Activation Strategies for Substituted Aniline Synthesis

The activation of carbon-fluorine (C-F) bonds represents a significant strategy in the synthesis of functionalized aromatic compounds, including substituted anilines. mdpi.com Organofluorides are abundant but their use in synthesis is often limited by the strength of the C-F bond. digitellinc.com

Recent advances have demonstrated the potential of C-F bond activation for creating diverse aniline derivatives. Nickel-catalyzed amination of fluoroaromatics with primary amines has shown promise for the synthesis of multifunctional aniline derivatives. mdpi.com Palladium complexes have also been effectively used in activating C-F bonds, particularly in Suzuki coupling reactions of fluoroaromatics. mdpi.com For instance, palladium-catalyzed cross-coupling between electron-deficient fluoroaromatics and N-tosylhydrazones can proceed smoothly even with substrates containing strongly electron-withdrawing groups. mdpi.com

Furthermore, transition-metal-free methods for C-F bond activation are being explored. mdpi.com Photoredox catalysis using organic catalysts has been shown to efficiently reduce C-F bonds, generating carbon-centered radicals that can be used in hydrodefluoronation and cross-coupling reactions under mild conditions. digitellinc.comacs.org This approach has been applied to the difluoroalkylation of anilines. acs.org

Catalyst Systems and Reaction Conditions for this compound Synthesis

The choice of catalyst and reaction conditions is crucial for the efficient synthesis of this compound. Both palladium and copper-based systems, as well as photochemical methods, have been investigated for related transformations.

Palladium-Catalyzed Reactions

Palladium catalysts are widely used in cross-coupling reactions to form C-N bonds. Palladium-catalyzed asymmetric allylic alkylation is a key step in the synthesis of optically active cyclic α-allyl-β-oxoesters, which are precursors for annulated azepanes. chemistryviews.org Following this, a heterogeneous palladium-catalyzed hydrogenation is employed to reduce C-C double and C-N triple bonds, leading to the formation of the azepane ring. chemistryviews.org

Furthermore, 1,4-palladium migration has been utilized for the functionalization of remote C-H bonds, enabling the synthesis of complex polycyclic motifs. nih.gov While historically limited to aryl halide precursors, recent work has expanded this to cycloalkenyl electrophiles, leading to the formation of fused cyclobutanes through an alkenyl-to-alkyl 1,4-Pd migration followed by intramolecular Heck coupling. nih.gov

Copper-Catalyzed Reactions

Copper-catalyzed reactions offer a practical and often more economical alternative to palladium-based systems for C-N bond formation. Copper(II) acetate (B1210297) has been shown to catalyze the coupling of arylboronic acids with various amines, including functionalized anilines, at room temperature. organic-chemistry.org The addition of myristic acid can enhance the reaction rate. organic-chemistry.org

Copper(I) salts, such as CuI, are also effective, particularly in N-arylation reactions, and are often preferred due to their stability and the less stringent reaction conditions required. nih.gov For instance, a copper-catalyzed, L-proline-promoted cross-coupling of methyl 3-amino-1-benzothiophene-2-carboxylate with aryl iodides provides N-substituted products in good yields. nih.gov Copper-catalyzed ortho-C-H amination of protected anilines with secondary amines has also been developed, demonstrating excellent mono-substitution selectivity. rsc.org Additionally, an efficient method for preparing trifluoromethyl-substituted azepine derivatives has been developed using a Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary and secondary amines. nih.gov

Photochemical and Thermal Reaction Conditions

Photochemical reactions are emerging as a powerful tool in organic synthesis, often proceeding under mild conditions. The dearomative ring expansion of nitroarenes to form azepanes is a notable example, utilizing blue light at room temperature. nih.gov

Organic photoredox catalyst systems can efficiently reduce C-F bonds to generate carbon-centered radicals for subsequent reactions. digitellinc.com For example, the difluoroalkylation of anilines can be achieved using Eosin Y as an organic photocatalyst under mild conditions. acs.org This method works well with electron-rich anilines. acs.org An alternative approach involves the formation of an electron donor-acceptor (EDA) complex between anilines and ethyl difluoroiodoacetate, which can also be exploited for difluoroalkylation. acs.org

Atom Economy and Green Chemistry Considerations in Synthesis

The principles of green chemistry, particularly atom economy, are increasingly important in designing synthetic routes. jocpr.comnih.gov Atom economy focuses on maximizing the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. nih.govacs.org

Catalytic processes are generally superior to stoichiometric reactions in terms of atom economy and environmental impact. rsc.org For instance, catalytic hydrogenation is a highly atom-economical method for the reduction of unsaturated compounds. jocpr.com Rearrangement reactions, by their nature, are 100% atom economical as they only reorganize the atoms within a molecule. rsc.org

In the context of synthesizing this compound, choosing catalytic routes over stoichiometric ones is a key green chemistry consideration. For example, catalytic C-N coupling reactions are preferable to methods that generate large amounts of inorganic salts as byproducts. The use of catalytic hydrogenation in the formation of the azepane ring is another example of an atom-efficient step. chemistryviews.org The development of syntheses that minimize the use of protecting groups and utilize greener, more benign solvents also contributes to a more sustainable process. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Azepan 1 Yl 3 Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete structural map can be assembled for 4-(Azepan-1-yl)-3-methylaniline.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications in Structural Elucidation

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl group, the amino group, and the protons of the azepane ring.

The aromatic region would likely display a complex pattern due to the substitution. Based on data from similar compounds like 4-ethyl-3-methylaniline, the proton ortho to the amino group (H-2) would appear as a singlet, while the other two aromatic protons (H-5 and H-6) would likely appear as doublets. researchgate.net The amino group (NH₂) protons would typically produce a broad singlet. rsc.org The methyl group attached to the aromatic ring is expected to be a sharp singlet around 2.20 ppm. researchgate.net

The protons of the azepane ring would exhibit characteristic shifts. The two protons on the carbon adjacent to the nitrogen atom (α-protons) would be deshielded due to the nitrogen's electron-withdrawing effect and would likely appear as a triplet. The remaining ten protons on the β and γ carbons of the seven-membered ring would appear as overlapping multiplets in the upfield region. jst.go.jp

Expected ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for analogous structures. researchgate.netopenstax.orgorganicchemistrydata.org

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Aromatic H (H-2) | ~6.5-6.6 | s (singlet) | 1H |

| Aromatic H (H-5) | ~6.5-6.6 | d (doublet) | 1H |

| Aromatic H (H-6) | ~6.9-7.0 | d (doublet) | 1H |

| Amino (NH₂) | ~3.5 (broad) | s (singlet) | 2H |

| Azepane (α-CH₂) | ~3.0-3.3 | t (triplet) | 4H |

| Azepane (β, γ-CH₂) | ~1.5-1.9 | m (multiplet) | 6H |

| Methyl (Ar-CH₃) | ~2.2 | s (singlet) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications in Structural Elucidation

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This is crucial for confirming the carbon skeleton. The spectrum for this compound would show 13 distinct peaks, assuming free rotation and no coincidental overlap.

The aromatic carbons would resonate in the typical downfield region of 110-150 ppm. oregonstate.edu The carbon attached to the amino group (C-1) and the carbon attached to the azepane nitrogen (C-4) would be significantly affected by these heteroatoms. Quaternary carbons (C-1, C-3, C-4) are typically weaker in intensity. oregonstate.edu The methyl carbon would appear upfield, around 20 ppm. rsc.org The carbons of the azepane ring would show distinct signals, with the α-carbons appearing more downfield (~50-55 ppm) than the β and γ carbons (~25-30 ppm) due to the proximity of the nitrogen atom. ipb.ptlibretexts.org

Expected ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for analogous structures. oregonstate.edursc.orglibretexts.orgchemicalbook.com

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic (C-1) | ~145 |

| Aromatic (C-2) | ~115-120 |

| Aromatic (C-3) | ~135-140 |

| Aromatic (C-4) | ~140-145 |

| Aromatic (C-5) | ~115-120 |

| Aromatic (C-6) | ~125-130 |

| Azepane (α-C) | ~50-55 |

| Azepane (β-C) | ~26-28 |

| Azepane (γ-C) | ~27-29 |

| Methyl (Ar-CH₃) | ~18-21 |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguously connecting the atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. libretexts.org For this compound, COSY would show correlations between the adjacent aromatic protons (H-5 and H-6). libretexts.org It would also map the connectivity within the azepane ring, showing cross-peaks between the α-protons and the adjacent β-protons, and between the β-protons and adjacent γ-protons. libretexts.org

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). ipb.pt It allows for the definitive assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton signal from the ¹H NMR spectrum. For example, the aromatic proton at ~6.9 ppm would show a cross-peak to the aromatic carbon at ~125-130 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most critical experiment for connecting the different structural fragments. It shows correlations between protons and carbons over two to four bonds. mdpi.com Key expected correlations for this compound would include:

A cross-peak from the methyl protons to the aromatic carbons C-2, C-3, and C-4, confirming the position of the methyl group.

Correlations from the azepane α-protons to the aromatic carbons C-4 and C-5, confirming the attachment point of the azepane ring.

Correlations from the amino protons (NH₂) to carbons C-1 and C-2, which can be observed in some cases, often with low-temperature experiments. researchgate.net

Mass Spectrometry (MS) Methodologies

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is used to determine the exact mass of the molecule with very high precision (typically to four or five decimal places). researchgate.net This allows for the calculation of a unique elemental formula. For this compound (C₁₃H₂₀N₂), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value. A close match provides strong evidence for the assigned molecular formula.

The primary fragmentation of aromatic amines often involves alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. libretexts.org For this molecule, fragmentation could occur at the C-N bond of the azepane ring, leading to characteristic fragment ions. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

GC-MS is a hybrid technique that separates components of a mixture using gas chromatography and provides mass spectra for each component. oup.comnih.govoup.com It is an excellent method for assessing the purity of this compound. glsciences.comcoresta.org The sample is vaporized and passed through a GC column, which separates the target compound from any starting materials, by-products, or residual solvents. The retention time is a characteristic property of the compound under specific GC conditions. As the compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum that serves as a molecular "fingerprint," confirming the identity of the main peak and any impurities. nih.gov

Vibrational Spectroscopy Methodologies

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. nih.govresearchgate.net When a sample of this compound is exposed to infrared radiation, its molecular bonds vibrate at specific frequencies, resulting in an absorption spectrum that serves as a unique molecular fingerprint. nih.govieeesem.com

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural features. The presence of the aniline (B41778) moiety is confirmed by N-H stretching vibrations, which typically appear as one or two bands in the region of 3300-3500 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl and azepane ring would appear just below 3000 cm⁻¹. ieeesem.com

The C-N stretching vibrations of the aromatic amine and the tertiary amine within the azepane ring would produce absorptions in the fingerprint region, typically between 1250 and 1360 cm⁻¹. libretexts.org The C=C stretching vibrations of the benzene (B151609) ring are expected in the 1450-1600 cm⁻¹ region. The specific substitution pattern on the aromatic ring can also be inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹. ieeesem.com

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N (Aromatic Amine) | Stretching | 1250 - 1360 |

| C-N (Tertiary Amine) | Stretching | 1250 - 1360 |

| Aromatic C-H | Out-of-plane Bending | 690 - 900 |

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing the vibrational modes of non-polar bonds. mdpi.com This technique relies on the inelastic scattering of monochromatic light, usually from a laser. spectroscopyonline.comspectroscopyonline.com The resulting Raman spectrum provides a detailed "fingerprint" of the molecule's vibrational modes. nih.govnih.gov

For this compound, Raman spectroscopy would be highly sensitive to the vibrations of the aromatic ring and the C-C backbone of the azepane ring. The symmetric "breathing" mode of the benzene ring typically gives rise to a strong Raman signal. The spectral region between 300 and 1900 cm⁻¹ is often referred to as the fingerprint region, containing a wealth of structural information. spectroscopyonline.comspectroscopyonline.com A narrower region within this, from 1550 to 1900 cm⁻¹, can provide enhanced specificity for identity testing. spectroscopyonline.comspectroscopyonline.com

The analysis of the Raman spectrum of this compound would focus on identifying characteristic peaks for the substituted benzene ring and the azepane ring, which can be compared to spectral libraries for confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. researchgate.netmu-varna.bg For aromatic compounds like this compound, the absorption of UV or visible light promotes electrons from a lower energy π orbital to a higher energy π* orbital. The resulting spectrum is characterized by one or more absorption bands, with the wavelength of maximum absorbance (λmax) being a key parameter. nist.gov

The UV-Vis spectrum of this compound is expected to show strong absorption in the UV region due to the π-π* transitions of the substituted benzene ring. The presence of the amino group and the azepanyl substituent, both of which are auxochromes, will influence the position and intensity of the absorption bands, typically causing a bathochromic (red) shift compared to unsubstituted benzene. nih.gov The solvent used for the analysis can also affect the λmax due to solvatochromic effects. nih.gov This technique is often used for quantitative analysis, as the absorbance at a specific wavelength is directly proportional to the concentration of the compound, following the Beer-Lambert law. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.govresearchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide the information needed to calculate the electron density map of the crystal, from which the precise positions of the atoms can be determined. mdpi.com

A successful X-ray crystallographic analysis of this compound would provide highly accurate data on bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the conformation of the azepane ring and its orientation relative to the aniline ring. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the solid-state structure. nih.govresearchgate.net This detailed structural information is invaluable for understanding the compound's physical properties and its potential interactions with biological targets.

Elemental Analysis Techniques for Compositional Verification

Elemental analysis is a crucial technique for verifying the elemental composition of a synthesized compound, ensuring it matches the expected molecular formula. researchgate.net For an organic compound like this compound (C₁₃H₂₀N₂), elemental analysis typically involves combustion analysis to determine the mass percentages of carbon, hydrogen, and nitrogen. nih.govresearchgate.net

In this method, a precisely weighed sample of the compound is burned in a controlled stream of oxygen. The combustion products, carbon dioxide (CO₂) and water (H₂O), are collected and weighed, while nitrogen is typically measured as N₂ gas. From the masses of these products, the percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated. These experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement, typically within ±0.4%, provides strong evidence for the purity and correct elemental composition of the compound. nih.govresearchgate.net

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 13 | 156.13 | 76.42% |

| Hydrogen | H | 1.01 | 20 | 20.20 | 9.89% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 13.72% |

| Total | 204.35 | 100.00% |

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are indispensable tools in synthetic chemistry for the separation and purification of compounds, as well as for the assessment of their purity. For a substituted aniline derivative such as this compound, methods like Thin-Layer Chromatography (TLC), and preparative flash column chromatography are routinely employed. These techniques exploit differences in the polarity and adsorptive properties of the target compound versus impurities and starting materials.

Analytical Thin-Layer Chromatography (TLC) serves as a rapid, inexpensive, and effective method for monitoring the progress of a reaction and for determining the optimal solvent system for larger-scale purification via column chromatography. In the context of this compound, TLC would be used to identify the presence of the product and to estimate its purity by comparing it to the starting materials and any by-products.

The selection of the mobile phase is critical. For amine-containing compounds, which can interact strongly with the acidic silica (B1680970) gel stationary phase, a mixture of a non-polar solvent and a moderately polar solvent is typically used. A common practice is to use a solvent system such as a mixture of hexanes and ethyl acetate (B1210297). The polarity of the solvent system is adjusted to achieve a retention factor (Rf) for the target compound that is ideally between 0.2 and 0.4, which generally indicates a good separation from other components in the mixture. For basic compounds like anilines, which may exhibit "streaking" or tailing on the TLC plate, a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%), is often added to the eluent. This addition helps to saturate the acidic sites on the silica gel, resulting in more symmetrical spots and improved resolution.

Visualization of the spots on the TLC plate after development can be achieved under UV light (typically at 254 nm), as the aromatic nature of this compound would likely make it UV-active. Additionally, chemical staining agents such as potassium permanganate (B83412) or iodine can be used to visualize compounds that are not UV-active.

Table 1: Representative TLC Parameters for an Aniline Derivative

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., ratios from 9:1 to 7:3) with 0.5% Triethylamine |

| Target Rf Value | ~0.3 |

| Visualization | UV light (254 nm), Potassium Permanganate stain |

Once the optimal solvent system is determined by TLC, preparative flash column chromatography can be employed to purify this compound on a larger scale. This technique utilizes air pressure to force the solvent through a column packed with a solid adsorbent, typically silica gel, allowing for a much faster and more efficient separation than traditional gravity chromatography.

For the purification of an amine like this compound, a standard stationary phase is silica gel (40-63 µm particle size). Given the basic nature of the compound, it is often beneficial to use silica gel that has been pre-treated with triethylamine to prevent the product from irreversibly binding to or streaking on the column. This is achieved by washing the silica gel with a solvent mixture containing triethylamine before packing the column.

The crude product is typically adsorbed onto a small amount of silica gel or Celite® and dry-loaded onto the top of the packed column. The separation is then carried out by eluting with the solvent system determined from the TLC analysis. A common approach is to start with a less polar solvent mixture (e.g., 100% petroleum ether or hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (a gradient elution). This method allows for the separation of compounds with a wider range of polarities. Fractions are collected and analyzed by TLC to identify those containing the pure product.

Table 2: Illustrative Flash Column Chromatography Parameters for the Purification of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel (40-63 µm), potentially pre-treated with triethylamine |

| Mobile Phase | Gradient elution, for example, from 100% Petroleum Ether to a mixture of Petroleum Ether/Ethyl Acetate (e.g., up to 50:50) |

| Sample Loading | Dry loading on silica gel or Celite® |

| Fraction Analysis | Analytical Thin-Layer Chromatography (TLC) |

This systematic approach, combining TLC for method development and flash column chromatography for purification, is a cornerstone of synthetic organic chemistry, enabling the isolation of target compounds like this compound in high purity.

Computational and Theoretical Investigations of 4 Azepan 1 Yl 3 Methylaniline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.gov It is a common practice to employ DFT methods like B3LYP with various basis sets to calculate the fundamental properties of a molecule. irjweb.comresearchgate.netresearchgate.net

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic properties of a molecule are crucial for understanding its reactivity and stability. Key parameters derived from electronic structure analysis include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, with a smaller gap generally suggesting higher reactivity. irjweb.comnih.gov The analysis of HOMO and LUMO energy levels helps in understanding the charge transfer interactions within the molecule. scispace.com For instance, a study on an imidazole (B134444) derivative calculated a HOMO-LUMO energy gap of 4.4871 eV, indicating significant charge transfer within the molecule. irjweb.com

A hypothetical data table for the electronic properties of 4-(Azepan-1-yl)-3-methylaniline, if studied, would resemble the following:

| Parameter | Symbol | Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | Data not available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data not available |

| HOMO-LUMO Energy Gap | ΔE | Data not available |

| Ionization Potential | IP | Data not available |

| Electron Affinity | EA | Data not available |

| Electronegativity | χ | Data not available |

| Chemical Hardness | η | Data not available |

| Chemical Softness | S | Data not available |

| Electrophilicity Index | ω | Data not available |

Molecular Geometry Optimization and Conformation Analysis

Computational methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the minimum energy conformation by calculating bond lengths, bond angles, and dihedral angles. researchgate.net For a molecule like this compound, which contains flexible rings and substituent groups, conformational analysis is essential to identify the most stable isomer. nih.gov

A representative data table for the optimized geometric parameters of this compound would include:

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | C-N (aniline) | Data not available |

| Bond Length | C-N (azepane) | Data not available |

| Bond Length | C-C (aromatic) | Data not available |

| Bond Angle | C-N-C (aniline) | Data not available |

| Dihedral Angle | Phenyl ring - Azepane ring | Data not available |

Vibrational Frequency Calculations and Spectroscopic Property Prediction

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. nih.gov These calculations help in the assignment of experimentally observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. scirp.org For example, C-H stretching vibrations are typically observed in the 2900-3050 cm⁻¹ range. scirp.org Comparing calculated spectra with experimental data provides a powerful method for structural confirmation. researchgate.net

A summary of predicted vibrational frequencies for this compound would be presented as follows:

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| N-H Stretch | Aniline (B41778) NH₂ | Data not available |

| C-H Stretch (Aromatic) | Phenyl Ring | Data not available |

| C-H Stretch (Aliphatic) | Methyl, Azepane | Data not available |

| C=C Stretch | Aromatic Ring | Data not available |

| C-N Stretch | Aniline, Azepane | Data not available |

Non-Linear Optical (NLO) Properties

Computational chemistry allows for the prediction of non-linear optical (NLO) properties, such as polarizability (α) and first-order hyperpolarizability (β). scholarsresearchlibrary.com Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. DFT calculations can effectively estimate these properties, guiding the design of new NLO materials. researchgate.net

A data table for the NLO properties of this compound would contain:

| Property | Symbol | Calculated Value (a.u.) |

| Dipole Moment | μ | Data not available |

| Mean Polarizability | <α> | Data not available |

| Anisotropy of Polarizability | Δα | Data not available |

| First Hyperpolarizability | β | Data not available |

Reactivity Descriptors (e.g., Fukui Functions, Natural Bond Orbital Analysis)

Reactivity descriptors derived from DFT calculations provide insights into the reactive sites of a molecule. scholarsresearchlibrary.comFukui functions are used to identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. uni-muenchen.deq-chem.com It examines charge delocalization, hyperconjugative interactions, and the nature of lone pairs and bonds, offering a chemical interpretation of the wavefunction. scirp.orgwisc.edu The stabilization energy E(2) is a key parameter in NBO analysis, quantifying the strength of donor-acceptor interactions. scirp.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can provide a detailed understanding of the conformational dynamics, stability, and interactions of a molecule in a simulated environment, such as a solvent or a biological system. researchgate.netmdpi.com For a molecule like this compound, MD simulations could reveal how the azepane ring and the aniline substituent move and interact with their surroundings, which is crucial for understanding its behavior in various applications. plos.orgnih.gov

While no specific MD simulation studies on this compound have been found, such investigations would be invaluable for elucidating its dynamic properties.

Conformational Flexibility and Dynamics of the Azepane Ring

The seven-membered azepane ring is known for its conformational flexibility, which plays a critical role in the bioactivity of many compounds containing this moiety. rsc.orgmq.edu.au Computational modeling and NMR spectroscopy are powerful tools to investigate the various conformations of substituted azepanes. rsc.org

Studies on model azepane rings have shown that the introduction of substituents can significantly influence the ring's conformational equilibrium. For instance, monofluorination has been demonstrated to bias the azepane ring towards a single major conformation. rsc.org This effect, however, is not always additive with multiple substitutions, as di- and trifluorination can lead to more complex conformational outcomes. mq.edu.au While specific computational studies on the conformational dynamics of the azepane ring in this compound are not widely available, the principles derived from studies on other substituted azepanes suggest that the methyl and amino groups on the aniline ring will influence the conformational preferences of the azepane ring. The interplay of steric and electronic effects of these substituents will likely favor certain chair and boat conformations over others.

The conformational flexibility of ring systems is a key determinant of their biological activity. nih.gov Understanding the populated conformational families in solution is crucial. nih.gov

A hypothetical representation of the relative energies of possible azepane ring conformations in this compound is presented below. This table is illustrative and based on general knowledge of azepane conformational analysis.

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Twist-Chair 1 | 0.0 | 55, -70, 80, -60, 45, -50, 65 |

| Twist-Chair 2 | 0.5 | -55, 70, -80, 60, -45, 50, -65 |

| Boat | 2.5 | 0, 70, -70, 0, 70, -70, 0 |

| Twist-Boat | 3.0 | 40, 35, -75, 75, -35, -40, 60 |

Intermolecular Interactions and Aggregation Behavior

The intermolecular interactions of this compound are governed by a combination of forces, including hydrogen bonding, van der Waals forces, and potential π-stacking interactions. The primary amino group on the aniline ring is a hydrogen bond donor, while the nitrogen atom of the azepane ring and the π-system of the aromatic ring can act as hydrogen bond acceptors.

In the solid state, related molecules like 4-(dimethylamino)-3-methylphenyl N-methylcarbamate (Aminocarb) exhibit strong chain-like N—H⋯O hydrogen bonds. nih.gov For this compound, similar N—H⋯N hydrogen bonds are expected to be a dominant feature in its aggregation behavior, potentially forming dimers or larger clusters. researchgate.net

Density Functional Theory (DFT) calculations on aminocarb (B1665979) have shown that electrostatic and dispersion energies are the two dominating intermolecular interactions. nih.gov A similar profile is anticipated for this compound. The methyl group on the aniline ring can also participate in weaker C—H⋯π interactions, further stabilizing the crystal packing. researchgate.net The study of intermolecular interactions is crucial as they govern the physical properties of the compound, such as melting point and solubility, and can influence its interactions with biological targets. mdpi.com

Below is a table summarizing the potential intermolecular interactions and their estimated energies for this compound, based on data from analogous compounds.

| Interaction Type | Donor | Acceptor | Estimated Energy (kJ/mol) |

| N-H···N Hydrogen Bond | Aniline -NH2 | Azepane -N- | -20 to -30 |

| C-H···π Interaction | Methyl C-H | Aniline Ring | -5 to -10 |

| π-π Stacking | Aniline Ring | Aniline Ring | -10 to -20 |

| van der Waals | All atoms | All atoms | Variable |

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations are instrumental in elucidating reaction mechanisms, predicting reaction outcomes, and designing new synthetic routes. rsc.orgnih.govresearchgate.net For substituted anilines like this compound, computational methods can predict metabolic pathways, such as N-acetylation and subsequent oxidation. researchgate.net

Studies have shown that the partial atomic charge on the amine nitrogen is a key predictor for N-acetylation in substituted anilines. researchgate.net Furthermore, the susceptibility of the aromatic ring to nucleophilic attack, particularly at the para position to the amino group, is significant for subsequent metabolic transformations. researchgate.net The presence of electron-donating groups, like the azepan-1-yl and methyl groups in the target molecule, will influence these properties.

Quantum chemical calculations can also be used to explore potential synthetic pathways. For instance, the artificial force induced reaction (AFIR) method can be employed to find reaction pathways from a known product back to potential reactants. chemrxiv.org This approach could be valuable in optimizing the synthesis of this compound.

A hypothetical table of calculated activation energies for key metabolic reactions of this compound is provided below. These values are illustrative.

| Reaction | Computational Method | Basis Set | Activation Energy (kcal/mol) |

| N-Acetylation | DFT (B3LYP) | 6-311+G(d,p) | 15.2 |

| Aromatic Hydroxylation (ortho to amino) | DFT (B3LYP) | 6-311+G(d,p) | 25.8 |

| Aromatic Hydroxylation (ortho to azepanyl) | DFT (B3LYP) | 6-311+G(d,p) | 22.5 |

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly altered by the solvent environment. rsc.orgresearchgate.net Computational studies often employ implicit or explicit solvation models to account for these effects. For N-aryl substituted compounds, the polarity of the solvent can influence electronic absorption spectra and reaction rates. mjcce.org.mknih.gov

In polar solvents, it is expected that the dipole moment of this compound would increase, and there might be a shift in its UV-Vis absorption bands. The presence of a solvent can lower the HOMO and LUMO energy levels, which in turn affects the HOMO-LUMO energy gap and the molecule's reactivity. rsc.org For nucleophilic substitution reactions involving related compounds, changes in solvent composition, such as varying the ratio of acetonitrile (B52724) and water, have been shown to have a non-linear effect on reaction rates. nih.gov This highlights the complexity of solvent effects, which involve specific interactions between the solute and solvent molecules.

The table below illustrates the potential effect of different solvents on the calculated dipole moment and the wavelength of maximum absorption (λmax) for this compound. These are hypothetical values for illustrative purposes.

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) | Calculated λmax (nm) |

| n-Hexane | 1.88 | 2.1 | 295 |

| Dichloromethane (B109758) | 8.93 | 3.5 | 305 |

| Acetonitrile | 37.5 | 4.8 | 310 |

| Water | 80.1 | 5.5 | 315 |

Reactivity and Mechanistic Studies of 4 Azepan 1 Yl 3 Methylaniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring

The aniline ring of 4-(azepan-1-yl)-3-methylaniline is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the amino and azepan-1-yl groups. The lone pair of electrons on the nitrogen atom increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. nih.gov Consequently, electrophiles are directed to these positions. However, the position para to the amino group is already substituted by the azepane ring, meaning substitution will primarily occur at the ortho positions relative to the amino group (positions 2 and 6). The methyl group at position 3 exerts a minor activating and ortho, para-directing effect.

In strongly acidic conditions, protonation of the aniline nitrogen can occur, forming an anilinium ion. pearson.com This protonated group is strongly deactivating and meta-directing, which would significantly slow down the rate of electrophilic substitution and direct incoming electrophiles to the meta position relative to the amino group. pearson.com

| Electrophile | Reagent/Conditions | Expected Major Product(s) |

| Br⁺ | Br₂ in H₂O | 2,6-Dibromo-4-(azepan-1-yl)-3-methylaniline |

| NO₂⁺ | Conc. HNO₃, Conc. H₂SO₄ | Mixture of ortho and meta nitro products due to competing activation and deactivation (from protonation) |

| SO₃ | Fuming H₂SO₄ | This compound-2-sulfonic acid |

| R⁺ (Alkylation) | R-X, AlCl₃ | Friedel-Crafts reactions are generally not effective due to the Lewis acid catalyst complexing with the basic amino group. |

| RCO⁺ (Acylation) | RCOCl, AlCl₃ | Friedel-Crafts reactions are generally not effective for the same reason as alkylation. |

Nucleophilic Reactions at the Azepane Nitrogen

The nitrogen atom of the azepane ring possesses a lone pair of electrons and is nucleophilic. quora.com Its nucleophilicity is influenced by steric hindrance from the seven-membered ring and the electronic effects of the attached substituted phenyl group. While the azepane nitrogen is generally less basic and nucleophilic than a simple aliphatic amine due to the electron-withdrawing nature of the aromatic ring, it can still participate in nucleophilic substitution and addition reactions. tsukuba.ac.jp

The reactivity of the azepane nitrogen can be compared to other tertiary amines. For instance, tertiary amines can react with electrophiles like alkyl halides in SN2 reactions to form quaternary ammonium (B1175870) salts. The rate of such reactions would depend on the steric accessibility of the nitrogen and the nature of the electrophile.

Oxidation and Reduction Chemistry of the Aniline Moiety

The aniline moiety of this compound is susceptible to oxidation. Oxidation of N,N-dialkylanilines, which are structurally similar, can proceed via a one-electron oxidation mechanism to form a radical cation. nih.govnih.gov This intermediate can then undergo further reactions, such as N-dealkylation or substitution at the para position. nih.govacs.org The oxidation can be carried out by various oxidizing agents, including enzymes like cytochrome P450 and chemical reagents. nih.govmdpi.com The formation of colored aminium radicals has been observed in the oxidation of some N,N-dialkylanilines. nih.gov

Temporary oxidation of the aniline nitrogen to an N-oxide can activate the aromatic ring for functionalization, allowing for the introduction of various substituents. acs.orgsemanticscholar.org

| Reaction Type | Reagent/Conditions | Expected Product(s) |

| N-Oxidation | m-CPBA or H₂O₂ | This compound N-oxide |

| Oxidative N-Dealkylation | Cytochrome P450, O₂ | N-(4-(azepan-1-yl)-3-methylphenyl)formamide and other dealkylated products |

| Radical Cation Formation | Cu²⁺ or other one-electron oxidants | This compound radical cation |

Reduction of the aniline moiety is less common as it is already in a reduced state. However, the nitro derivatives formed from electrophilic nitration could be reduced to the corresponding diamino compound using standard reducing agents like Sn/HCl or H₂/Pd.

Investigation of Reaction Mechanisms Involving this compound

Proton Transfer Mechanisms

Protonation of this compound can occur at two primary sites: the aniline nitrogen and the azepane nitrogen. The relative basicity of these two sites determines the predominant site of protonation. In the gas phase, anilines can be protonated on the nitrogen atom or the aromatic ring. acs.orgacs.org In solution, the solvent plays a crucial role in determining the site of protonation. acs.org The protonation of the aniline nitrogen leads to the formation of an anilinium ion, which, as mentioned, deactivates the ring towards electrophilic attack. pearson.com The pKa of the anilinium ion is a measure of the basicity of the aniline. Substituents on the ring influence this basicity; electron-donating groups generally increase basicity, while electron-withdrawing groups decrease it. cdnsciencepub.com The azepane nitrogen will also have a characteristic pKa, and the competition for a proton will depend on the relative pKa values of the two nitrogen atoms.

Radical Reactions

The formation of radical cations from N,N-dialkylanilines through single-electron transfer (SET) is a known process. nih.govtandfonline.com These radical cations can be key intermediates in various reactions, including oxidative N-dealkylation and nitration. nih.govacs.org For this compound, a similar mechanism is expected. The radical cation, once formed, can undergo several reaction pathways. For example, it can react with nucleophiles or undergo deprotonation at an alpha-carbon of the azepane ring, leading to N-dealkylation products. nih.govnih.gov The stability and reactivity of the radical cation are influenced by the substitution pattern on the aromatic ring.

Cyclization Reactions Utilizing the Aniline and Azepane Functional Groups

The structure of this compound, with its aniline and azepane functionalities, presents opportunities for intramolecular cyclization reactions to form novel heterocyclic systems. For instance, reactions that functionalize the ortho position of the aniline ring could be followed by a cyclization step involving the azepane ring. The synthesis of carbazoles from substituted anilines via intramolecular cyclization is a known transformation. nih.govacs.org

Furthermore, N-aryl azepanes can be involved in various cyclization strategies. For example, rhodium-catalyzed C-H activation and subsequent [5+2] cyclization of N-aryl pyrazoles can lead to azepane-fused polycycles. acs.org While not directly applicable to the starting material itself, these methods demonstrate the potential for the azepane and aniline moieties to participate in the formation of more complex, fused ring systems under appropriate catalytic conditions. organic-chemistry.orgresearchgate.netbeilstein-journals.orgnih.govnih.gov

Amidation and Sulfonamidation of the Aniline Nitrogen

The primary amino group of the aniline moiety is a key site for functionalization, readily undergoing acylation and sulfonylation reactions to form the corresponding amides and sulfonamides. These reactions are fundamental in medicinal chemistry and materials science for modifying the electronic and steric properties of the parent molecule.

Amidation: The aniline nitrogen can be acylated using a variety of acylating agents, such as acyl chlorides or anhydrides, typically in the presence of a base to neutralize the hydrogen chloride byproduct. Common bases include pyridine (B92270) or triethylamine (B128534). The reaction is generally carried out in an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature or with gentle heating. For instance, the reaction with acetyl chloride would yield N-(4-(azepan-1-yl)-3-methylphenyl)acetamide.

Sulfonamidation: Similarly, sulfonamides can be synthesized by reacting the aniline with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride) or benzenesulfonyl chloride, in the presence of a base like pyridine. This reaction, known as the Hinsberg test for amines, is a reliable method for the preparation of N-arylsulfonamides.

The following table outlines representative conditions for these transformations, based on general procedures for the acylation and sulfonylation of anilines.

| Reagent | Product | Solvent | Base | Temperature |

| Acetyl chloride | N-(4-(azepan-1-yl)-3-methylphenyl)acetamide | Dichloromethane | Pyridine | Room Temperature |

| Benzoyl chloride | N-(4-(azepan-1-yl)-3-methylphenyl)benzamide | Tetrahydrofuran | Triethylamine | 50 °C |

| p-Toluenesulfonyl chloride | N-(4-(azepan-1-yl)-3-methylphenyl)-4-methylbenzenesulfonamide | Pyridine | - | Room Temperature |

| Benzenesulfonyl chloride | N-(4-(azepan-1-yl)-3-methylphenyl)benzenesulfonamide | Dichloromethane | Pyridine | Room Temperature |

Alkylation and Acylation of the Azepane Nitrogen

Selective functionalization of the tertiary amino group of the azepane ring in the presence of the more nucleophilic primary aniline nitrogen presents a synthetic challenge. Direct alkylation or acylation would likely occur preferentially at the aniline nitrogen. Therefore, a protection strategy for the aniline group is necessary to achieve selective modification of the azepane nitrogen.

A common strategy involves the protection of the aniline as an acetamide. The acetyl group reduces the nucleophilicity of the aniline nitrogen, allowing for subsequent reactions to occur at the azepane nitrogen. youtube.comquora.com

Alkylation: Following the protection of the aniline group, the azepane nitrogen can be alkylated using an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) in the presence of a mild base like potassium carbonate. researchgate.net

Acylation: Acylation of the azepane nitrogen can be achieved using an acyl chloride or anhydride (B1165640) under Schotten-Baumann conditions, which involves an aqueous base. After the desired functionalization of the azepane nitrogen, the protecting acetyl group on the aniline can be removed by acidic or basic hydrolysis to regenerate the primary amine. youtube.com

A proposed synthetic sequence is outlined below:

| Step | Reagent | Product | Solvent | Conditions |

| 1. Protection | Acetic anhydride | N-(4-(azepan-1-yl)-3-methylphenyl)acetamide | Pyridine | Room Temperature |

| 2a. Alkylation | Methyl iodide | N-(4-(1-methylazepan-1-yl)-3-methylphenyl)acetamide | DMF | K₂CO₃, 60 °C |

| 2b. Acylation | Benzoyl chloride | N-(4-(1-benzoylazepan-1-yl)-3-methylphenyl)acetamide | Toluene/Water | NaOH, Room Temperature |

| 3. Deprotection | Aq. HCl | 4-(1-Methylazepan-1-yl)-3-methylaniline or 4-(1-Benzoylazepan-1-yl)-3-methylaniline | Ethanol | Reflux |

Introduction of Additional Functional Groups onto the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino and methyl groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

Bromination: The bromination of anilines is a well-established reaction. Due to the high activation of the ring, the reaction often proceeds rapidly and can lead to polybromination. nih.govgoogle.com For selective monobromination, milder brominating agents such as N-bromosuccinimide (NBS) in a solvent like dichloromethane or chloroform (B151607) can be employed. nih.gov The directing effects of the azepanyl group (ortho, para-directing) and the methyl group (ortho, para-directing) would likely lead to substitution at the 5-position (ortho to the azepanyl group and meta to the methyl group) or the 2-position (ortho to the methyl group and meta to the azepanyl group). The steric hindrance of the azepane group might favor substitution at the 5-position.

Formylation: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF). nih.govchim.itencyclopedia.pubnih.gov The reaction is expected to occur at the most nucleophilic position of the aromatic ring, which is likely the position para to the strongly activating amino group (position not available) or ortho to it. Given the substitution pattern, formylation would likely occur at the 5-position.

| Reaction | Reagent | Product (Predicted Major Isomer) | Solvent | Conditions |

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-4-(azepan-1-yl)-3-methylaniline | Dichloromethane | Room Temperature |

| Formylation | POCl₃, DMF | 5-(Azepan-1-yl)-2-methyl-4-aminobenzaldehyde | Dichloromethane | 0 °C to Reflux |

Formation of Heterocyclic Scaffolds Incorporating the this compound Unit

The this compound scaffold can serve as a building block for the synthesis of more complex heterocyclic systems, such as quinoxalines and benzimidazoles. These heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities.

Quinoxaline (B1680401) Synthesis: Quinoxalines are typically synthesized through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. chim.itencyclopedia.pubsapub.orgnih.govtsijournals.com To utilize this compound for this purpose, it would first need to be converted into the corresponding o-phenylenediamine derivative. This could potentially be achieved by nitration of the aniline at the 5-position, followed by reduction of the nitro group to an amine. The resulting N¹-(azepan-1-yl)-N¹-methyl-1,2,5-triaminobenzene derivative could then be reacted with a 1,2-dicarbonyl compound like benzil (B1666583) to form the corresponding quinoxaline.

Benzimidazole Synthesis: The synthesis of benzimidazoles often involves the reaction of an o-phenylenediamine with an aldehyde or a carboxylic acid (or its derivative). nih.govorganic-chemistry.orgnih.govresearchgate.netmdpi.com Following a similar strategy as for quinoxaline synthesis, the o-phenylenediamine derivative of this compound could be condensed with various aldehydes to yield a library of 2-substituted benzimidazoles.

The table below outlines a potential synthetic route and the resulting heterocyclic scaffolds.

| Precursor Synthesis | Reaction | Product |

| 1. Nitration of this compound at the 5-position. 2. Reduction of the nitro group to an amine. | Condensation with Benzil | 6-(Azepan-1-yl)-7-methyl-2,3-diphenylquinoxaline |

| 1. Nitration of this compound at the 5-position. 2. Reduction of the nitro group to an amine. | Condensation with Benzaldehyde | 2-(4-(Azepan-1-yl)-3-methylphenyl)-1H-benzo[d]imidazole |

Chemical Modification for Analytical Purposes (e.g., for GC-MS)

For analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to increase the volatility and thermal stability of polar compounds containing active hydrogens, such as anilines. epa.gov Common derivatization techniques include acylation and silylation.

Acylation: The primary amino group of this compound can be readily acylated with reagents like acetic anhydride or trifluoroacetic anhydride (TFAA). The resulting amide derivatives are more volatile and often exhibit characteristic fragmentation patterns in their mass spectra, aiding in their identification and quantification. nih.gov

Silylation: Silylation is another widely used derivatization method where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. nih.govresearchgate.netresearchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. The resulting TMS derivative is significantly more volatile and suitable for GC-MS analysis.

The following table summarizes common derivatization strategies for the GC-MS analysis of this compound.

| Derivatization Method | Reagent | Derivative |

| Acylation | Acetic Anhydride | N-(4-(azepan-1-yl)-3-methylphenyl)acetamide |

| Acylation | Trifluoroacetic Anhydride (TFAA) | N-(4-(azepan-1-yl)-3-methylphenyl)-2,2,2-trifluoroacetamide |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 4-(Azepan-1-yl)-3-methyl-N-(trimethylsilyl)aniline |

Conclusion

4-(Azepan-1-yl)-3-methylaniline is a chemical compound with a structure that promises a rich and varied chemistry. While detailed research findings on this specific molecule are not abundant in the public domain, its constituent parts—the substituted aniline (B41778) and the azepane ring—are of immense importance in contemporary chemical science. The potential synthetic routes to this compound are well-established, and its predicted reactivity suggests it could be a valuable intermediate for creating a diverse range of new molecules. The exploration of its potential applications in medicinal chemistry and materials science, based on the known properties of its structural components, opens up exciting avenues for future research. Further investigation into the synthesis, properties, and applications of this compound is warranted to fully unlock its potential.

Advanced Applications in Chemical Synthesis and Materials Science

Utilization as a Versatile Synthetic Intermediate in Organic Synthesis

As a substituted aniline (B41778), 4-(azepan-1-yl)-3-methylaniline possesses two primary reactive sites: the amino group on the aromatic ring and the potential for electrophilic substitution on the ring itself. The amino group can undergo a wide range of reactions common to anilines, including diazotization to form diazonium salts, which are highly versatile intermediates for introducing various functional groups (e.g., halogens, hydroxyl, cyano) onto the aromatic ring. It can also undergo acylation, alkylation, and condensation reactions to form amides, secondary/tertiary amines, and imines, respectively.

The presence of the electron-donating amino and azepanyl groups, along with the methyl group, activates the aromatic ring towards electrophilic substitution. However, the directing effects of these groups are complex. The powerful ortho-, para-directing amino group and the ortho-directing methyl group would likely steer incoming electrophiles to the positions ortho to the amine. This makes the compound a potentially useful, albeit complex, starting material for the synthesis of multi-substituted aromatic compounds. While these potential reactions are textbook transformations for anilines, specific examples detailing the use of this compound as an intermediate in multi-step syntheses are not prominent in peer-reviewed literature. Its primary documented role is as a commercially available building block. fluorochem.co.ukbldpharm.com

Applications in the Synthesis of Complex Organic Molecules

The synthesis of complex organic molecules, particularly in the realm of pharmaceuticals and agrochemicals, often requires building blocks with specific substitution patterns. The structure of this compound makes it a candidate for incorporation into larger, more complex molecular scaffolds. For instance, anilines are common starting materials for the synthesis of heterocyclic compounds like quinolines, indoles, and benzodiazepines.

A general example is the synthesis of quinolines, which can be formed through the reaction of anilines with α,β-unsaturated ketones or aldehydes. Similarly, the synthesis of certain bioactive molecules might involve the coupling of this aniline derivative with other molecular fragments. However, a search of the scientific and patent literature did not yield specific, published examples of complex molecules where this compound serves as the definitive starting material. Its structural relatives, such as N-methylaniline, are well-documented as precursors for dyes, medicines, and other organic compounds. google.com

Role as a Ligand or Precursor for Ligand Synthesis in Catalysis

The nitrogen atoms within this compound—one in the azepane ring and one in the aniline moiety—possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests that the molecule could function as a ligand in coordination chemistry and catalysis. sigmaaldrich.com The combination of a "soft" aniline nitrogen and a "hard" aliphatic amine nitrogen could allow for unique coordination modes or selective binding to different metal centers.

Furthermore, the aniline group can be readily modified to create more complex, multidentate ligands. For example, reaction at the amino group could introduce additional coordinating arms, transforming the molecule from a simple monodentate or bidentate ligand into a more sophisticated chelating agent. Tris(pyrazolyl)methane (Tpm) ligands, for instance, are a class of tridentate ligands that have been synthesized from aniline precursors and are used in a broad range of applications, including catalysis. mdpi.com While the potential exists, there is no specific research detailing the synthesis of a ligand from this compound or its direct application as a ligand in a catalytic process. researchgate.netresearchgate.net

Incorporation into Polymeric Materials or Organic Frameworks

Molecules containing amine functionalities are often used as monomers in the synthesis of polymers like polyamides and polyimines, or as functional components in the creation of advanced materials such as Metal-Organic Frameworks (MOFs). The diamine nature of this compound, in principle, allows it to be a building block for polymerization reactions.

In the context of MOFs, organic molecules called linkers are connected by metal ions to create a porous, crystalline structure. Amines are frequently incorporated into these linkers to enhance properties like gas adsorption, particularly for CO2 capture. researchgate.net The amine groups can be functionalized post-synthesis or be an integral part of the linker structure from the outset. researchgate.net While the incorporation of various alkylamines and anilines into MOFs is a well-researched area, there are no specific studies found that report the use of this compound as a linker or functionalizing agent in the synthesis of polymers or organic frameworks.

Development as a Reagent in Chemical Transformations

Beyond being a passive building block, certain molecules can be developed into active reagents that facilitate specific chemical transformations. For example, aniline derivatives can act as organocatalysts or be modified to serve as directing groups in C-H activation reactions. The tertiary amine of the azepane ring could function as a basic catalyst or a proton shuttle in certain reactions.

However, the development of this compound into a specific, named reagent for chemical transformations is not found in the current body of scientific literature. Its role appears to be confined to that of a structural component rather than a functional reagent that enables or catalyzes a reaction.

Future Research Directions and Methodological Innovations

Development of Novel and Sustainable Synthetic Routes

The synthesis of polysubstituted anilines such as 4-(Azepan-1-yl)-3-methylaniline has traditionally relied on multi-step processes that can be inefficient and generate significant waste. The future of its synthesis lies in the development of novel, efficient, and sustainable routes that are both atom-economical and environmentally benign.

Modern synthetic chemistry has moved beyond classical methods, which often require harsh conditions and stoichiometric reagents. youtube.com A primary focus for future work will be the application and refinement of catalytic cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, stands out as a powerful tool for synthesizing aryl amines from aryl halides. wikipedia.org The development of this reaction has seen several "generations" of catalyst systems, each offering broader substrate scope and milder reaction conditions. wikipedia.org Future research could focus on identifying the optimal palladium pre-catalyst and phosphine (B1218219) ligand combination (e.g., sterically hindered ligands like XPhos) to facilitate the coupling between a suitably substituted aryl halide and azepane with high yield and selectivity under mild conditions. tcichemicals.com

Beyond metal-catalyzed routes, metal-free approaches are gaining significant traction due to lower costs and reduced metal contamination in the final product. A promising avenue is the exploration of reactions like the Smiles rearrangement, which can be used to synthesize N,N-disubstituted anilines without the need for a transition metal catalyst. acs.orgacs.org Recent studies have demonstrated that this approach offers a wide functional group tolerance and operational simplicity, making it a valuable and scalable tool. acs.orgnih.gov Adapting such a metal-free strategy for the synthesis of this compound would represent a significant step towards a more sustainable production method. Further green chemistry initiatives could involve exploring alternative, less hazardous solvents and developing catalytic systems that operate efficiently in water or bio-based solvents. youtube.com

Table 1: Comparison of Synthetic Routes for Substituted Anilines

| Method | General Description | Potential Advantages | Potential Disadvantages |

|---|---|---|---|

| Traditional SNAr | Nucleophilic aromatic substitution on an activated aryl halide. masterorganicchemistry.comwikipedia.org | Well-established, can be high-yielding with appropriate substrates. | Requires strongly electron-withdrawing groups on the aryl ring, often harsh conditions (high temperature/pressure). masterorganicchemistry.com |

| Buchwald-Hartwig Amination | Palladium-catalyzed coupling of an aryl halide/triflate with an amine. wikipedia.org | Broad substrate scope, high functional group tolerance, generally milder conditions. wikipedia.orgchemrxiv.org | Requires expensive palladium catalyst and ligands, potential for metal contamination. |

| Metal-Free Rearrangement | Methods like the Smiles rearrangement using sulfonyl chlorides and amines. acs.orgacs.org | Avoids transition metals, operationally simple, scalable. acs.orgnih.gov | Substrate scope may be more limited than catalytic methods. |

| Reductive Amination | Reaction of a ketone/aldehyde with an amine in the presence of a reducing agent. acs.org | Useful for a wide range of substrates, can be performed under mild conditions. | Requires a suitable carbonyl precursor, may lack regioselectivity in complex molecules. acs.org |

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

A deep understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic protocols. In-situ reaction monitoring, which analyzes a chemical reaction in real-time within the reaction vessel, provides data-rich profiles that are often inaccessible through traditional offline analysis. chemrxiv.org The application of advanced spectroscopic techniques for in-situ monitoring is a key future direction for the study of this compound synthesis.

For a reaction like the Buchwald-Hartwig amination, online High-Performance Liquid Chromatography (HPLC) can be automated to sample, quench, and analyze the reaction mixture at frequent intervals. chemrxiv.org This provides highly reproducible temporal concentration profiles of reactants, intermediates, products, and byproducts, which is invaluable for detailed mechanistic analysis and identifying catalyst deactivation pathways or reaction bottlenecks. chemrxiv.org